molecular formula C14H11Cl2NNaO2 B000246 Meclofenamate sodium CAS No. 6385-02-0

Meclofenamate sodium

Cat. No.: B000246
CAS No.: 6385-02-0
M. Wt: 319.1 g/mol
InChI Key: MFQMZIAYWCPXGM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Meclofenamate Sodium primarily targets the Cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever .

Mode of Action

This compound reversibly inhibits COX-1 and COX-2 enzymes , which results in a decreased formation of prostaglandin precursors . This inhibition leads to a reduction in the concentrations of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the formation of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, it has been suggested that this compound may inhibit the release of 5-HETE and LTB4 from human neutrophils .

Pharmacokinetics

This compound is rapidly absorbed in the body, with peak plasma concentrations achieved in 0.5 to 2 hours following doses of capsules . It is extensively metabolized, with one of the metabolites, metabolite I, being approximately 20% as active as the parent compound in inhibiting cyclooxygenase activity in vitro . This metabolite accumulates in plasma during repeated dosing . The compound is primarily excreted in urine (70%; primarily as metabolites) and feces (30%) .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for the relief of signs and symptoms of acute gouty arthritis, ankylosing spondylitis, juvenile arthritis, osteoarthritis, and rheumatoid arthritis . It is also used for the relief of mild to moderate pain in adults .

Biochemical Analysis

Biochemical Properties

Meclofenamate Sodium is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs . It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . This interaction with the COX enzymes is crucial to its biochemical role.

Cellular Effects

This compound exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways. By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever in the body .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the COX enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time. It is noted for its stability, with its effects typically becoming apparent within a few hours of administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. While effective in reducing inflammation and pain at lower doses, higher doses may lead to gastrointestinal side effects .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the COX enzymes. By inhibiting these enzymes, it affects the production of prostaglandins .

Transport and Distribution

This compound is distributed throughout the body after oral administration. It is highly protein-bound, which influences its transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not specific to any particular organelle. Its primary site of action is at the COX enzymes, which are located in various cell types throughout the body .

Preparation Methods

Meclofenamate sodium is synthesized through a series of chemical reactions starting from 2,6-dichloroaniline. The synthetic route involves the following steps:

Chemical Reactions Analysis

Meclofenamate sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for neutralization, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions include quinones and amines .

Properties

CAS No.

6385-02-0

Molecular Formula

C14H11Cl2NNaO2

Molecular Weight

319.1 g/mol

IUPAC Name

sodium;2-(2,6-dichloro-3-methylanilino)benzoate

InChI

InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);

InChI Key

MFQMZIAYWCPXGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na]

Appearance

Solid powder

Key on ui other cas no.

6385-02-0

Pictograms

Irritant

Purity

> 98%

solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
Meclofenamate
Meclofenamate Sodium
Meclofenamate Sodium Anhydrous
Meclofenamate Sodium Monohydrate
Meclofenamate, Sodium
Meclofenamic Acid
Meclomen
Sodium Meclofenamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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